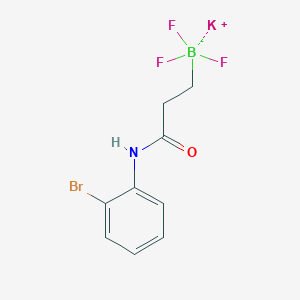

Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate

Vue d'ensemble

Description

Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 2-bromoaniline with a boronic acid derivative under specific conditions. The process often requires the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired trifluoroborate compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions , where it acts as a nucleophilic partner to form carbon-carbon bonds. Its trifluoroborate group enhances stability and compatibility with diverse reaction conditions compared to traditional boronic acids .

Key Features:

-

Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are typically used.

-

Bases : Potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., DMF, THF).

-

Substrates : Reacts with aryl halides (e.g., bromobenzene derivatives) or triflates.

Example Reaction :

Ar = Aryl group; X = Halide (Br, I)

Substitution Reactions

The 2-bromophenyl moiety enables further functionalization through nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed couplings:

| Reaction Type | Conditions | Products |

|---|---|---|

| Buchwald-Hartwig | Pd catalyst, ligand, amine base | Aryl amines or heterocycles |

| Ullmann Coupling | Cu catalyst, high temperature | Biaryl ethers or thioethers |

| SNAr | Electron-deficient aryl systems, heat | Substituted aniline derivatives |

Oxidation and Reduction

The trifluoroborate group remains intact under mild redox conditions, enabling selective transformations:

Oxidation:

-

Reagents : Hydrogen peroxide (H₂O₂) or Oxone®.

-

Outcome : Forms boronic acid derivatives while preserving the 2-bromoaniline moiety.

Reduction:

-

Reagents : Sodium borohydride (NaBH₄) or LiAlH₄.

-

Outcome : Reduces the amide group to an amine, yielding 3-((2-bromophenyl)amino)propan-1-ol trifluoroborate .

Comparative Reactivity

The compound’s reactivity is influenced by its 2-bromophenyl and trifluoroborate groups. Below is a comparison with analogous trifluoroborates:

| Compound | Reactivity in Suzuki Coupling | Stability | Functional Group Compatibility |

|---|---|---|---|

| Potassium vinyltrifluoroborate | High (sp² hybridization) | Moderate | Limited to alkenes |

| Potassium allyltrifluoroborate | Moderate (sp³ hybridization) | High | Broad (amines, esters) |

| This compound | Moderate (amide-directed) | Very High | Excellent (halides, amides) |

Applications De Recherche Scientifique

Organic Synthesis

Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate plays a vital role in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to form stable boronate ester intermediates facilitates the transfer of boron to target molecules, enhancing reaction efficiency .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize biologically active molecules that may exhibit anticancer and antimicrobial properties. Its structure suggests potential interactions with biological macromolecules, making it a candidate for developing new therapeutic agents. Preliminary studies indicate that it may induce apoptosis in specific cancer cell lines and exhibit antimicrobial activity against pathogens such as Mycobacterium tuberculosis .

Material Science

The compound is also utilized in the production of advanced materials, including polymers and electronic components. Its unique properties allow for the development of materials with enhanced performance characteristics, which are critical in various industrial applications.

Recent studies have explored the biological activity of this compound:

- Antimicrobial Activity : Research indicates that modifications of similar compounds can enhance activity against Mycobacterium tuberculosis, suggesting potential for addressing drug-resistant infections.

- Cytotoxicity : The compound has shown promise in inducing apoptosis in various cancer cell lines, warranting further investigation into its selectivity and safety profile .

Mécanisme D'action

The mechanism by which Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate exerts its effects involves the formation of a boronate ester intermediate during cross-coupling reactions. This intermediate facilitates the transfer of the boron group to the target molecule, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

Comparaison Avec Des Composés Similaires

- Potassium vinyltrifluoroborate

- Potassium allyltrifluoroborate

- Potassium isopropenyltrifluoroborate

Comparison: Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Compared to other trifluoroborates, it offers enhanced stability and versatility, making it a preferred choice in various synthetic applications .

Activité Biologique

Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound’s biological activity, including its mechanisms of action, efficacy in various studies, and relevant case studies.

- Molecular Formula : C₉H₉BBrF₃KNO

- Molecular Weight : 333.9824 g/mol

- CAS Number : 1705578-22-8

- Purity : 95% .

The specific biological mechanisms of this compound are not fully elucidated; however, its structure suggests potential interactions with biological macromolecules. The presence of the bromophenyl group may facilitate binding to specific targets, potentially influencing pathways related to cell signaling and enzyme inhibition.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, research into polyketide synthase inhibitors has shown that modifications in similar compounds can lead to enhanced activity against Mycobacterium tuberculosis .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer types, although further research is necessary to determine its selectivity and safety profile in vivo.

Table 1: Summary of Biological Activity Studies

Discussion

The biological activity of this compound appears promising based on available literature. Its potential as an antimicrobial agent, particularly against M. tuberculosis, highlights its relevance in addressing drug-resistant infections. Moreover, its cytotoxic properties against cancer cell lines suggest avenues for further exploration in cancer therapeutics.

Propriétés

IUPAC Name |

potassium;[3-(2-bromoanilino)-3-oxopropyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BBrF3NO.K/c11-7-3-1-2-4-8(7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNOVUADSGZYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=CC=C1Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BBrF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705578-22-8 | |

| Record name | Borate(1-), [3-[(2-bromophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.